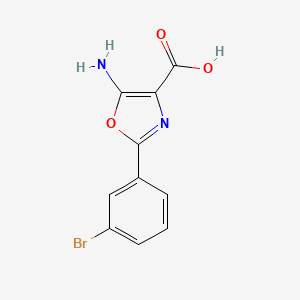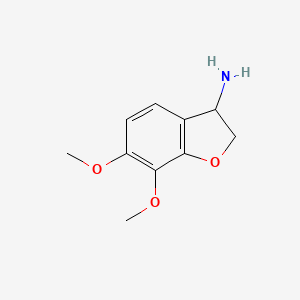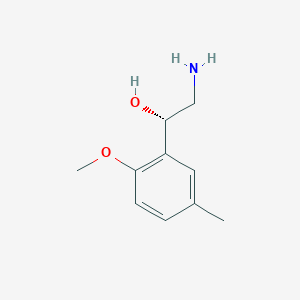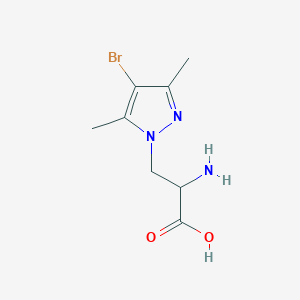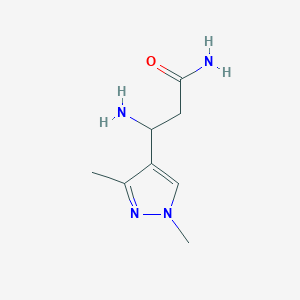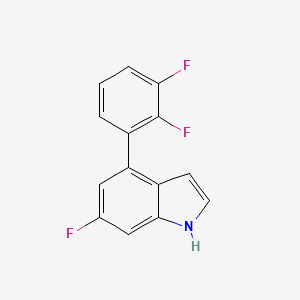
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and indole rings, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, bioavailability, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and other applications.
Méthodes De Préparation
The synthesis of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and 6-fluoroindole.
Coupling Reaction: The 2,3-difluoroaniline undergoes a coupling reaction with 6-fluoroindole in the presence of a suitable catalyst and base to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and using more cost-effective reagents and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms on the phenyl and indole rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form various biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
Applications De Recherche Scientifique
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.
Chemical Biology: It is used as a probe to investigate biological pathways and molecular mechanisms in living systems.
Mécanisme D'action
The mechanism of action of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole can be compared with other fluorinated indole derivatives, such as:
2,3-Difluoro-4-ethoxyphenylboronic acid: This compound has similar fluorine substitution but differs in the presence of an ethoxy group and boronic acid functionality.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure (benzamide instead of indole).
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound contains a fluorinated phenyl group and an imidazole ring, making it structurally distinct from the indole derivative.
The uniqueness of this compound lies in its specific fluorine substitution pattern and indole core, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H8F3N |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
4-(2,3-difluorophenyl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C14H8F3N/c15-8-6-11(9-4-5-18-13(9)7-8)10-2-1-3-12(16)14(10)17/h1-7,18H |
Clé InChI |
JWWQAZNATBLZSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=C3C=CNC3=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
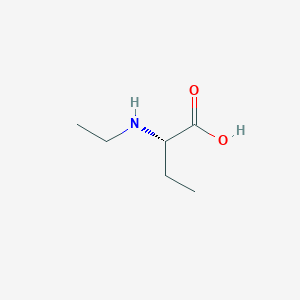
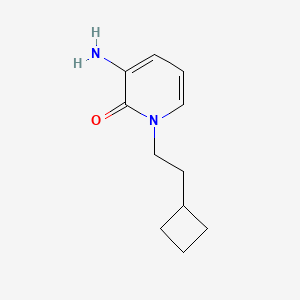
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)

